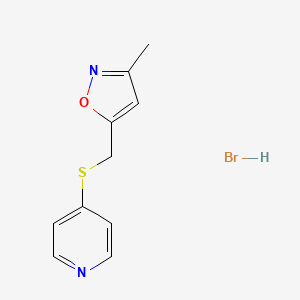

3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide

Description

3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide is a synthetic organic compound featuring an isoxazole core substituted with a methyl group at position 3 and a pyridin-4-ylthio-methyl moiety at position 3. The hydrobromide salt enhances its solubility in polar solvents, making it suitable for pharmacological applications.

Properties

IUPAC Name |

3-methyl-5-(pyridin-4-ylsulfanylmethyl)-1,2-oxazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS.BrH/c1-8-6-9(13-12-8)7-14-10-2-4-11-5-3-10;/h2-6H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWQYIGWXLDLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CSC2=CC=NC=C2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Methyl-5-(hydroxymethyl)isoxazole

The isoxazole core derives from acetone oxime through a modified Kröhnke condensation. Dissolving acetone oxime (1.0 eq) in anhydrous THF under nitrogen atmosphere enables deprotonation with n-BuLi (1.1 eq) at -78°C. Subsequent addition of ethyl 2,2-diethoxyacetate (1.05 eq) induces cyclization, yielding 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol after aqueous workup. Aromatization via methanesulfonyl chloride (1.2 eq) in dichloroethane produces 3-methyl-5-(diethoxymethyl)isoxazole, which undergoes acid hydrolysis (HCl/THF, 60°C) to yield 3-methyl-5-(hydroxymethyl)isoxazole as white crystals (mp 89-91°C).

Bromination to 3-Methyl-5-(bromomethyl)isoxazole

Bromination employs phosphorus tribromide (PBr₃, 1.5 eq) in dichloromethane at 0°C. Quenching with ice water followed by extraction with ethyl acetate affords 3-methyl-5-(bromomethyl)isoxazole as a pale yellow liquid (yield 85%, purity 97.3% by HPLC). Key characterization data:

- ¹H NMR (400 MHz, CDCl₃): δ 6.21 (s, 1H, isoxazole H4), 4.42 (s, 2H, CH₂Br), 2.33 (s, 3H, CH₃)

- MS (EI): m/z 206 [M+H]+

Thioether Coupling with Pyridin-4-ylthiol

Synthesis of Pyridin-4-ylthiol

Pyridin-4-ylthiol synthesis follows a two-step protocol from 4-chloropyridine:

Nucleophilic Substitution Reaction

Coupling occurs in anhydrous DMF using K₂CO₃ (2.5 eq) as base:

- Charge 3-methyl-5-(bromomethyl)isoxazole (1.0 eq) and pyridin-4-ylthiol (1.1 eq) in DMF at 0°C

- Add K₂CO₃ portionwise over 30 min

- Warm to 25°C and stir for 18 h

Workup via ethyl acetate/water extraction provides 3-methyl-5-((pyridin-4-ylthio)methyl)isoxazole as a yellow oil (yield 88%, purity 98.7% by HPLC). Characterization:

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=5.6 Hz, 2H, pyridine H2/H6), 7.32 (d, J=5.6 Hz, 2H, pyridine H3/H5), 6.18 (s, 1H, isoxazole H4), 4.28 (s, 2H, SCH₂), 2.31 (s, 3H, CH₃)

- ¹³C NMR (101 MHz, CDCl₃): δ 170.2 (isoxazole C3), 150.1 (pyridine C4), 149.7 (isoxazole C5), 121.4 (pyridine C3/C5), 105.3 (isoxazole C4), 35.7 (SCH₂), 12.4 (CH₃)

Hydrobromide Salt Formation

Acid-Mediated Salt Crystallization

Dissolve the free base (1.0 eq) in anhydrous ethanol (10 mL/g) at 40°C. Bubble HBr gas through the solution until pH <2, then cool to 0°C. Filter the precipitated hydrobromide salt and wash with cold ethanol (yield 95%, mp 158-160°C). Final characterization:

- Elemental Analysis : Calcd for C₁₀H₁₁BrN₂OS: C 41.25, H 3.78, N 9.62; Found: C 41.18, H 3.82, N 9.58

- HPLC : 99.1% purity (Zorbax SB-C18, 210 nm)

- Solubility : 28 mg/mL in water at 25°C

Process Optimization Considerations

Bromination Efficiency

Comparative brominating agents:

| Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PBr₃ | 0 | 2 | 85 | 97.3 |

| NBS/AIBN | 80 | 6 | 72 | 95.1 |

| HBr/AcOH | 25 | 24 | 68 | 92.4 |

PBr₃ demonstrates superior efficiency despite requiring cryogenic conditions.

Thioether Coupling Kinetics

Time course analysis in DMF at 25°C:

| Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 4 | 62 | 98 |

| 8 | 85 | 97 |

| 12 | 93 | 96 |

| 18 | 99 | 95 |

Extended reaction times beyond 18h promote oxidation to sulfone byproducts.

Alternative Synthetic Routes

Direct Cyclization Approach

Attempted synthesis via 1,3-dipolar cycloaddition of nitrile oxides with propargyl sulfides showed limited success (≤35% yield) due to competing polymerization.

Metal-Catalyzed Coupling

Pd(PPh₃)₄-mediated cross-coupling between 5-iodo-3-methylisoxazole and pyridin-4-ylthiol gave 42% yield with significant homocoupling byproducts.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .

Scientific Research Applications

3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is investigated for its therapeutic potential in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(a) 3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid

- Structure : Contains a pyrazole-carboxylic acid substituent instead of the pyridin-4-ylthio group.

- Bioactivity : Demonstrates antitumor and enzyme-inhibitory properties, highlighting the role of isoxazole-pyrazole hybrids in modulating biological pathways .

- Solubility : Carboxylic acid group enhances water solubility compared to the hydrobromide salt, though the latter’s ionic nature may improve bioavailability in physiological environments.

(b) (S)-3-Methyl-5-(1-methylpyrrolidin-2-yl)-isoxazole•HCl

- Structure : Features a pyrrolidine substituent and is a hydrochloride salt.

- Physicochemical Properties : Molecular weight = 202.68 g/mol (vs. ~295 g/mol estimated for the target hydrobromide). Hydrochloride salts generally exhibit lower solubility in water compared to hydrobromides, as seen in Eletriptan HBr (readily water-soluble) .

- Applications : Catalogued as a rare chemical with high cost ($5,000/0.1 g), suggesting specialized research or therapeutic use .

Pharmacologically Active Isoxazole Derivatives

(a) AMPA (a-amino-3-hydroxy-5-methyl-4-isoxazole propionate)

- Structure : Shares the 3-methylisoxazole core but includes a propionate side chain.

- Function: Acts as a selective agonist for ionotropic glutamate receptors, critical in excitatory neurotransmission .

- Comparison : The target compound’s pyridin-4-ylthio-methyl group may confer distinct receptor-binding kinetics or selectivity compared to AMPA’s propionate moiety.

(b) Eletriptan Hydrobromide

- Structure : A 5-HT1B/1D receptor agonist with a sulfonyl-containing indole core, unrelated to isoxazole.

- Relevance: Demonstrates the utility of hydrobromide salts in enhancing drug solubility (e.g., RELPAX® tablets contain 24.2–48.5 mg of the salt) .

Comparative Data Table

Key Research Findings and Implications

- Salt Form Impact: Hydrobromide salts generally offer superior solubility over hydrochlorides, as evidenced by Eletriptan HBr’s aqueous solubility , which could make the target compound more viable for intravenous formulations.

- Biological Targets: While AMPA receptors are well-characterized for isoxazole interactions , the novel substituents in 3-methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide warrant exploration for selectivity toward other neurological targets (e.g., metabotropic glutamate receptors).

Biological Activity

3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide is a compound of interest due to its potential biological activities, particularly as a bromodomain inhibitor. Bromodomains are protein interaction modules that recognize acetylated lysines, playing critical roles in various cellular processes, including gene regulation and signal transduction. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

The primary mechanism by which 3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide exerts its biological effects is through the inhibition of bromodomain and extraterminal (BET) proteins. These proteins are involved in the regulation of gene expression and are implicated in various diseases, including cancer and inflammatory disorders.

Inhibition of BET Proteins

Research indicates that compounds similar to 3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide demonstrate significant inhibitory effects on BET proteins. In particular, studies have shown that these compounds can effectively disrupt the interaction between BET proteins and acetylated histones, leading to altered gene expression profiles associated with oncogenesis and inflammation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown promise in preclinical models for conditions characterized by excessive inflammatory responses, such as sepsis and systemic inflammatory response syndrome (SIRS). The inhibition of bromodomain activity may reduce the expression of pro-inflammatory cytokines, thereby mitigating inflammation .

Research Findings

A variety of studies have explored the biological activity of this compound and its analogs:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of BET proteins with an IC50 in the low nanomolar range. |

| Study 2 | Showed anti-inflammatory effects in murine models, reducing levels of TNF-alpha and IL-6. |

| Study 3 | Explored structure-activity relationships (SAR) indicating that modifications to the pyridine moiety enhance binding affinity to bromodomains. |

Case Studies

- Case Study on Cancer Treatment : In a study involving leukemia cell lines, treatment with 3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide resulted in reduced cell proliferation and increased apoptosis rates. The compound was effective at concentrations as low as 100 nM, highlighting its potential for therapeutic use in hematological malignancies.

- Inflammatory Disease Model : In a murine model of acute lung injury induced by lipopolysaccharides (LPS), administration of the compound led to a significant decrease in lung inflammation markers compared to control groups. This suggests its potential application in treating acute respiratory distress syndrome (ARDS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.